

# Application Note: Trace Analysis of Selenate in Environmental Samples by ICP-MS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Selenic acid

Cat. No.: B1206089

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## Introduction

Selenium (Se) is a naturally occurring element that is essential for human and animal health in trace amounts but can be toxic at higher concentrations.[1] Its mobility, bioavailability, and toxicity in the environment are highly dependent on its chemical form, or speciation.[2] In environmental samples such as water, soil, and sediment, selenium primarily exists in four oxidation states: selenate ( $\text{SeO}_4^{2-}$ , Se(VI)), selenite ( $\text{SeO}_3^{2-}$ , Se(IV)), elemental selenium (Se(0)), and selenide ( $\text{Se}^{2-}$ ). Selenate is generally more mobile and less toxic than selenite.[3] Given the narrow margin between essentiality and toxicity, accurate and sensitive quantification of selenium species, particularly selenate, is crucial for environmental monitoring and risk assessment.[1][3]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining trace and ultra-trace elemental concentrations.[4] For speciation analysis, ICP-MS is often coupled with a separation technique like Ion Chromatography (IC) or High-Performance Liquid Chromatography (HPLC).[5][6] This hyphenated approach, IC-ICP-MS, allows for the separation of different selenium species prior to their highly sensitive detection.[7]

However, the analysis of selenium by ICP-MS is challenging due to its high ionization potential and numerous spectral interferences.[4][8] The most abundant selenium isotope,  $^{80}\text{Se}$ , suffers from a significant polyatomic interference from the argon dimer ( $^{40}\text{Ar}^{40}\text{Ar}^+$ ).[7][9] Other isotopes are also prone to interferences from other elements and polyatomic ions.[10] Modern ICP-MS instruments equipped with collision/reaction cells (CRC) or triple quadrupole technology (ICP-

MS/MS) can effectively mitigate these interferences, enabling accurate and reliable quantification of selenium species at low concentrations.[11][12]

This application note provides a detailed protocol for the determination of trace levels of selenate in various environmental samples using Ion Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (IC-ICP-MS).

## Experimental Protocols

### Sample Collection and Preservation

- **Water Samples:** Collect samples in clean, pre-rinsed polyethylene or borosilicate glass bottles. Filter the samples through a 0.45 µm membrane filter as soon as possible after collection. Preserve the samples by acidifying to a pH < 2 with high-purity nitric acid (HNO<sub>3</sub>). Store at 4°C until analysis.
- **Soil and Sediment Samples:** Collect samples using a clean stainless steel spoon or auger and store them in clean glass jars or polyethylene bags.[13] To minimize changes in speciation, samples should be kept cool and transported to the laboratory promptly. Samples can be air-dried or lyophilized and then sieved through a <2 mm sieve before extraction.[14][15]

### Sample Preparation

**A. Water Samples** For the analysis of dissolved selenate, filtered and preserved water samples can often be directly injected into the IC-ICP-MS system after appropriate dilution with deionized water.

**B. Soil and Sediment Samples (Sequential Extraction)** To determine the water-soluble and exchangeable selenate fraction, a sequential extraction procedure can be employed.[2]

- Weigh approximately 1-5 g of the prepared soil or sediment sample into a centrifuge tube.
- Add 25 mL of a 0.1 M potassium phosphate buffer (K<sub>2</sub>HPO<sub>4</sub>/KH<sub>2</sub>PO<sub>4</sub>) at pH 7.0.
- Shake the mixture for 1 hour at room temperature.
- Centrifuge the suspension and filter the supernatant through a 0.45 µm filter.

- The resulting extract is ready for analysis by IC-ICP-MS. This fraction contains the soluble and loosely bound selenate and selenite.

C. Total Selenium Digestion (for method validation) To determine the total selenium concentration, a microwave-assisted acid digestion is typically used.

- Weigh approximately 0.2 g of the dried, homogenized sample into a clean microwave digestion vessel.[\[14\]](#)
- Add 3 mL of concentrated nitric acid ( $\text{HNO}_3$ ) and 1.5 mL of hydrogen peroxide ( $\text{H}_2\text{O}_2$ ).[\[14\]](#)
- Allow the mixture to pre-react, then seal the vessels and place them in the microwave digestion system.
- Ramp the temperature to 180-200°C and hold for 20-30 minutes.
- After cooling, quantitatively transfer the digest to a volumetric flask and dilute to a final volume with deionized water.

## IC-ICP-MS Protocol

The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrices.

### A. Ion Chromatography (IC) Conditions

- Analytical Column: A high-capacity anion exchange column, such as a Thermo Scientific™ Dionex™ IonPac™ AS11-HC, is suitable for separating selenite and selenate from other common anions.[\[16\]](#)
- Guard Column: Use a compatible guard column to protect the analytical column.
- Mobile Phase: A potassium hydroxide (KOH) gradient is effective. For example, a gradient from 12 mM to 50 mM KOH over 20 minutes.[\[17\]](#) Alternatively, a dilute nitric acid gradient can be used.[\[7\]](#)
- Flow Rate: 0.3-1.0 mL/min.

- Injection Volume: 25-100  $\mu$ L.
- Column Temperature: 30°C.

## B. ICP-MS Operating Conditions

Modern ICP-MS instruments with a collision/reaction cell are recommended to eliminate polyatomic interferences.

- RF Power: 1200-1600 W.[10]
- Plasma Gas Flow: 15 L/min Ar.[10]
- Auxiliary Gas Flow: 0.6-1.0 L/min Ar.[10]
- Nebulizer Gas Flow: 0.8-1.2 L/min Ar.[10]
- Collision/Reaction Gas: Hydrogen ( $H_2$ ) or Oxygen ( $O_2$ ) is commonly used. For example,  $H_2$  at a flow rate of 4 mL/min can effectively reduce argon-based interferences on  $^{78}Se$ . [9][11]
- Monitored Isotopes:  $^{77}Se$ ,  $^{78}Se$ ,  $^{80}Se$ ,  $^{82}Se$ . The choice of isotope depends on potential interferences in the specific sample matrix.  $^{78}Se$  and  $^{82}Se$  are often good choices when using a collision/reaction cell.[10]
- Internal Standard: Germanium (Ge) or Rhodium (Rh) can be added online to correct for instrument drift and matrix effects.[9][10]

## Calibration

Prepare a series of mixed calibration standards containing both selenite and selenate at concentrations ranging from approximately 10 to 250  $\mu$ g/L by diluting certified stock standards in deionized water.[3][16] The calibration standards should be matrix-matched to the samples as closely as possible and should contain the internal standard at a constant concentration.

## Data Presentation

Table 1: Typical IC-ICP-MS Performance for Selenate Analysis

Parameter	Water Matrix	Soil/Sediment Extract
Limit of Detection (LOD)	2-10 ng/L[3][7]	0.02-0.1 µg/L[5][18]
Limit of Quantification (LOQ)	4-20 ng/L	0.1-0.5 µg/L
Linearity (r <sup>2</sup> )	>0.999[17]	>0.999
Recovery	90-110%[16][17]	93-105%[5]

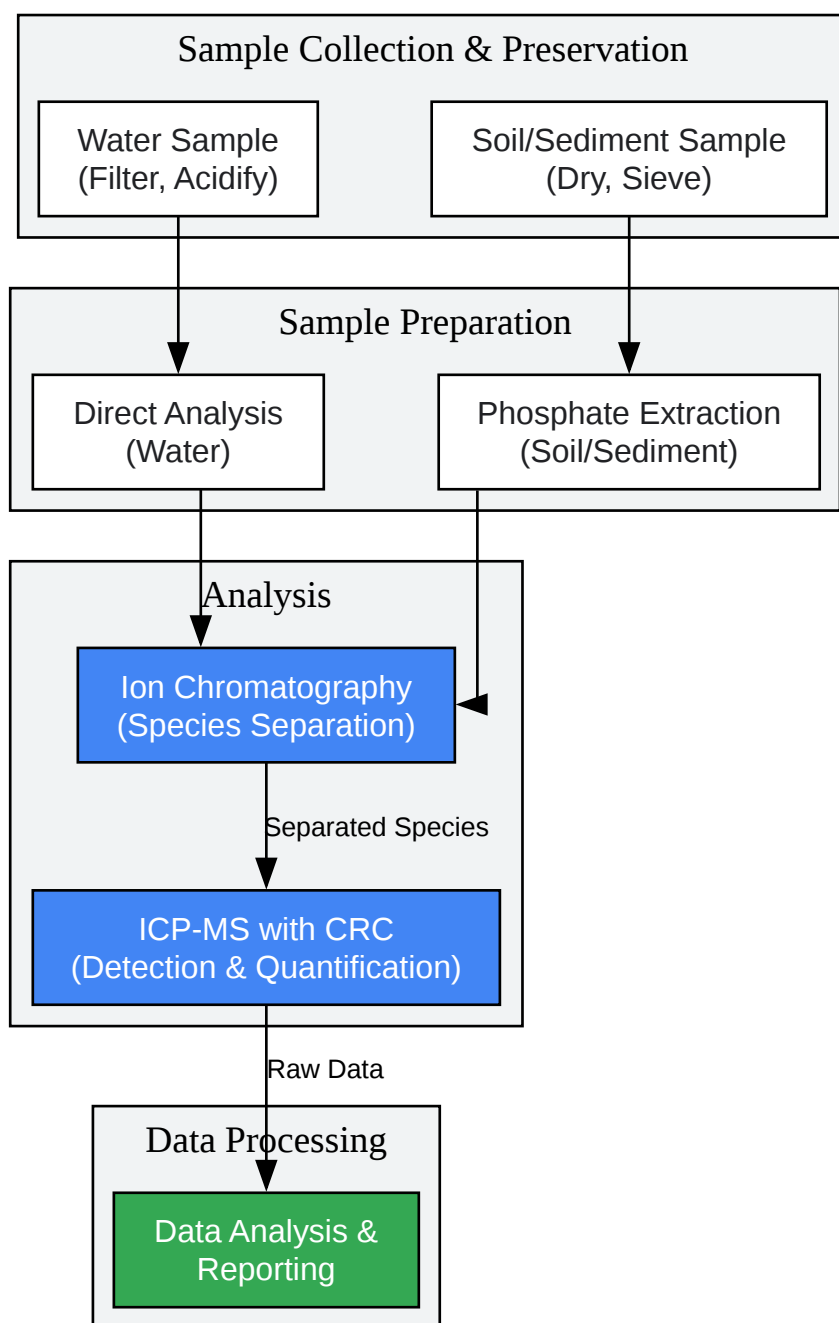
| Precision (RSD %) | <5%[5] | <5% |

Table 2: Common Spectral Interferences for Selenium Isotopes

Isotope	Abundance (%)	Interfering Species
<sup>74</sup> Se	0.89	<sup>74</sup> Ge
<sup>76</sup> Se	9.37	<sup>40</sup> Ar <sup>36</sup> Ar <sup>+</sup>
<sup>77</sup> Se	7.63	<sup>40</sup> Ar <sup>37</sup> Cl <sup>+</sup>
<sup>78</sup> Se	23.77	<sup>40</sup> Ar <sup>38</sup> Ar <sup>+</sup> , <sup>156</sup> Gd <sup>2+</sup> [11]
<sup>80</sup> Se	49.61	<sup>40</sup> Ar <sup>40</sup> Ar <sup>+</sup> , <sup>79</sup> Br <sup>1</sup> H <sup>+</sup>

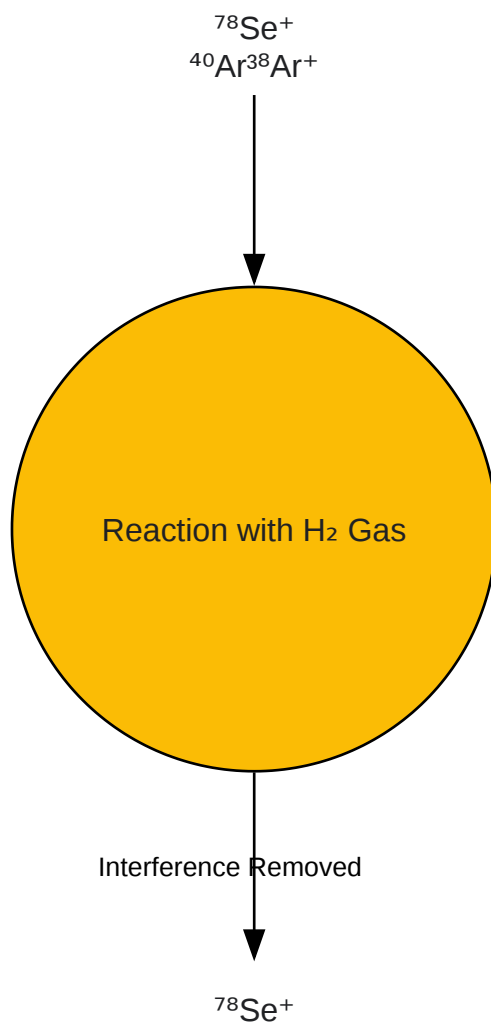
| <sup>82</sup>Se | 8.73 | <sup>81</sup>Br<sup>1</sup>H<sup>+</sup> |

## Visualizations



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Caption: General workflow for selenate analysis in environmental samples.



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Caption: Principle of interference removal in a Collision/Reaction Cell.

## Conclusion

The coupling of ion chromatography with inductively coupled plasma-mass spectrometry provides a robust, sensitive, and selective method for the trace analysis of selenate in a variety of environmental samples.[5][7] Proper sample collection, preservation, and preparation are critical to ensure the integrity of the selenium species. The use of modern ICP-MS instrumentation with collision/reaction cell technology is essential to overcome significant polyatomic interferences, thereby enabling accurate quantification at environmentally relevant concentrations.[1][11] The protocols outlined in this application note serve as a comprehensive

guide for researchers and scientists engaged in the monitoring and assessment of selenium contamination in the environment.

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